3,4-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
Scientific Research Applications
Synthesis of Novel Compounds : Research has been conducted on the synthesis of related compounds like substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, which can be synthesized from the reaction of methyl anthranilate with aryl-oxadiazolines in m-cresol. This synthesis process is significant for the development of new pharmaceuticals and chemical compounds (Chau, Saegusa, & Iwakura, 1982).
Imaging of Tumor Receptors : A series of fluorine-containing benzamide analogs, which are structurally similar to the compound , have been synthesized and evaluated as ligands for positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors. These compounds have shown high tumor uptake and are potential candidates for imaging tumor receptors (Tu et al., 2007).
Fluorinated Heterocycles Synthesis : The compound is structurally related to fluorinated heterocycles which have a significant role in pharmaceutical and agrochemical industries. Research on the synthesis of such heterocycles via rhodium-catalyzed C-H activation and coupling with difluorovinyl tosylate has been conducted, emphasizing the importance of these compounds in drug development and agriculture (Wu et al., 2017).
Antimicrobial Applications : Novel fluorine-containing compounds similar to the one have been synthesized and evaluated for their antimicrobial activity. Such compounds, incorporating quinazolinone and thiazolidinone motifs, have shown potential as antimicrobial agents (Desai, Vaghani, & Shihora, 2013).
Synthesis of Bioactive Molecules : Synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole has been researched for biological and pharmacological screening. This indicates the compound's relevance in the synthesis of bioactive molecules with potential therapeutic applications (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,4-difluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c1-2-9-23-17-7-5-14(10-12(17)4-8-18(23)24)22-19(25)13-3-6-15(20)16(21)11-13/h3,5-7,10-11H,2,4,8-9H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAMUOSPSAJOAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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